4-(Benzyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
4-(Benzyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzyloxy group and a pentyloxyphenyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide typically involves the following steps:
Formation of the Hydrazide Core: The initial step involves the preparation of the benzohydrazide core. This can be achieved by reacting benzoic acid with hydrazine hydrate under reflux conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. Benzyl chloride is reacted with the hydrazide core in the presence of a base such as sodium hydroxide.
Formation of the Pentyloxyphenyl Group: The pentyloxyphenyl group is introduced through a condensation reaction. 4-Pentyloxybenzaldehyde is reacted with the benzyloxy-substituted hydrazide in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and pentyloxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Benzyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and pentyloxy groups may facilitate binding to specific sites, while the hydrazide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-N’-[(E)-[4-(methoxy)phenyl]methylidene]benzohydrazide
- 4-(Benzyloxy)-N’-[(E)-[4-(ethoxy)phenyl]methylidene]benzohydrazide
- 4-(Benzyloxy)-N’-[(E)-[4-(butoxy)phenyl]methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 4-(Benzyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the pentyloxy group, which may confer distinct physicochemical properties and biological activities. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C26H28N2O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(E)-(4-pentoxyphenyl)methylideneamino]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C26H28N2O3/c1-2-3-7-18-30-24-14-10-21(11-15-24)19-27-28-26(29)23-12-16-25(17-13-23)31-20-22-8-5-4-6-9-22/h4-6,8-17,19H,2-3,7,18,20H2,1H3,(H,28,29)/b27-19+ |
InChI Key |
RLNJWTYPZVMHEB-ZXVVBBHZSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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